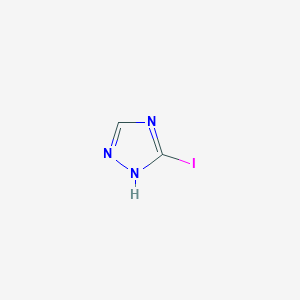

3-iodo-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-1H-1,2,4-triazole is a compound with the formula C₂H₂IN₃ . It is a derivative of 1,2,4-triazole, a planar molecule that is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-1,2,4-triazole consists of two carbon atoms, three nitrogen atoms, one iodine atom, and two hydrogen atoms . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis

Triazole compounds, including 3-Iodo-1H-1,2,4-triazole, have been known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Applications De Recherche Scientifique

Drug Discovery

Triazoles, including 3-iodo-1H-1,2,4-triazole , are often used in medicinal chemistry due to their resemblance to the azide moiety and amide bond. They are known for their robustness and versatility in drug design. The iodine atom in this compound could potentially be used for further functionalization through palladium-catalyzed coupling reactions, which is a common strategy in pharmaceutical synthesis .

Organic Synthesis

The presence of an iodine atom in 3-iodo-1H-1,2,4-triazole makes it a valuable building block in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions or as a precursor for metal-catalyzed cross-coupling reactions .

Polymer Chemistry

In polymer chemistry, 3-iodo-1H-1,2,4-triazole can be utilized as a monomer for the synthesis of functional polymers. Its ability to participate in click chemistry reactions makes it suitable for creating polymers with precise structures .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and halogen bonding due to the presence of nitrogen and iodine atoms. This makes 3-iodo-1H-1,2,4-triazole a candidate for designing supramolecular structures and materials .

Bioconjugation

3-Iodo-1H-1,2,4-triazole: can be used for bioconjugation purposes where it can be attached to biomolecules or drugs to modify their properties or enhance their delivery .

Chemical Biology

In chemical biology, 3-iodo-1H-1,2,4-triazole could be used as a probe due to its potential for various chemical transformations. It could help in studying biological systems by tracking molecular interactions .

Fluorescent Imaging

The iodine atom in 3-iodo-1H-1,2,4-triazole may allow for the attachment of fluorescent groups which can be used in imaging techniques to visualize biological processes .

Materials Science

Due to its thermal stability and potential electronic properties, 3-iodo-1H-1,2,4-triazole might find applications in materials science for the development of new materials with specific functionalities .

Orientations Futures

Triazoles, including 3-Iodo-1H-1,2,4-triazole, are becoming potential drug candidates for the scientific community . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

5-iodo-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNOSBFEDSBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378181 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-1,2,4-triazole | |

CAS RN |

7411-20-3 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

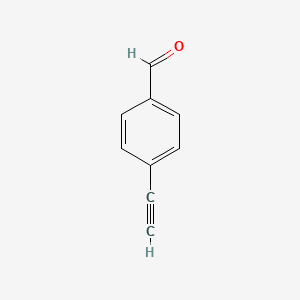

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)